molecular formula C14H23IN2O2 B13762526 Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide CAS No. 63981-69-1

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide

Cat. No.: B13762526
CAS No.: 63981-69-1
M. Wt: 378.25 g/mol
InChI Key: FQWMVGJQWMIQMQ-UHFFFAOYSA-M
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Description

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate ester linked to a dimethylamino group and an ethylphenyl group, further modified by the addition of a methiodide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide typically involves the reaction of dimethylamine with 4-dimethylamino-3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The resulting product is then treated with methyl iodide to form the methiodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methiodide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The methiodide group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
  • Carbamic acid, N-(4,6-dimethyl-2-pyrimidinyl)-, phenyl ester
  • Carbamic acid, N-[[4-[4-chloro-2-[(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-yl]phenyl]phenyl]methyl]-, methyl ester

Uniqueness

Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, methiodide is unique due to its specific structural features, including the presence of both dimethylamino and methiodide groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

63981-69-1

Molecular Formula

C14H23IN2O2

Molecular Weight

378.25 g/mol

IUPAC Name

[4-(dimethylcarbamoyloxy)-2-ethylphenyl]-trimethylazanium;iodide

InChI

InChI=1S/C14H23N2O2.HI/c1-7-11-10-12(18-14(17)15(2)3)8-9-13(11)16(4,5)6;/h8-10H,7H2,1-6H3;1H/q+1;/p-1

InChI Key

FQWMVGJQWMIQMQ-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-]

Origin of Product

United States

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